molecular formula C8H15N B14383898 2-Ethylhex-2-en-1-imine CAS No. 88354-24-9

2-Ethylhex-2-en-1-imine

Cat. No.: B14383898
CAS No.: 88354-24-9
M. Wt: 125.21 g/mol
InChI Key: VKSSTQKGZFCGDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylhex-2-en-1-imine is an organic compound characterized by the presence of an imine group (C=N) attached to a carbon chain. This compound is part of the imine family, which are nitrogen analogues of aldehydes and ketones. Imines are known for their versatility in organic synthesis and their role as intermediates in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylhex-2-en-1-imine can be synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. The reaction typically involves the addition of a primary amine to an aldehyde or ketone, followed by the elimination of water (a condensation reaction). This process can be accelerated by the presence of an acid catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted under controlled conditions to ensure high yield and purity. The use of distillation to remove water formed during the reaction is common to drive the equilibrium towards the formation of the imine .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhex-2-en-1-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethylhex-2-en-1-imine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylhex-2-en-1-imine involves its ability to act as a nucleophile due to the presence of the imine group. This nucleophilicity allows it to participate in various chemical reactions, forming stable intermediates and products. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylhex-2-en-1-imine is unique due to its specific structure, which imparts distinct reactivity and properties compared to other imines. Its ability to form stable intermediates and participate in a wide range of reactions makes it valuable in both research and industrial applications .

Properties

CAS No.

88354-24-9

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

2-ethylhex-2-en-1-imine

InChI

InChI=1S/C8H15N/c1-3-5-6-8(4-2)7-9/h6-7,9H,3-5H2,1-2H3

InChI Key

VKSSTQKGZFCGDD-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(CC)C=N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.